2-PMPA

Description

Properties

IUPAC Name |

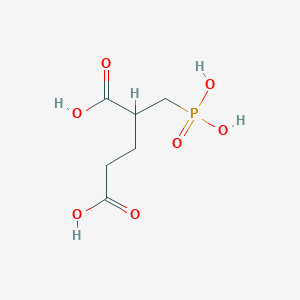

2-(phosphonomethyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEYJGQFXSTPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436036 | |

| Record name | 2-(phosphonomethyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173039-10-6 | |

| Record name | 2-(Phosphonomethyl)pentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173039-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-PMPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173039106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(phosphonomethyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH88WJG9LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Phosphonomethyl)pentanedioic Acid (2-PMPA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective competitive inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). GCPII is a key enzyme in the central nervous system responsible for the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound effectively reduces the production of glutamate, a major excitatory neurotransmitter. This mechanism of action underlies its significant neuroprotective effects observed in various preclinical models of neurological disorders. This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols.

Chemical Properties and Data

This compound is a highly polar molecule with a phosphonic acid and two carboxylic acid moieties, contributing to its strong inhibitory activity against GCPII. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁O₇P | [1][2] |

| Molecular Weight | 226.12 g/mol | [1][2] |

| Predicted pKa | 2.06 ± 0.10 | [3] |

| Calculated logP | -2.2 | [4] |

| Solubility | Water: 20 mg/mL | [5] |

| Appearance | White to beige powder | [3] |

| Storage | Room temperature, desiccated | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, including the formation of the racemic mixture followed by the resolution of the desired enantiomer. The (S)-enantiomer is reported to be the more potent inhibitor of GCPII.

Synthesis of Racemic this compound

A common synthetic route to racemic this compound involves the Michael addition of a phosphonate to a diethyl 2-methylenepentanedioate. This is followed by hydrolysis to yield the final product.

Resolution of (S)-2-PMPA and (R)-2-PMPA

The separation of the enantiomers is a critical step to obtain the biologically active form. This is typically achieved through the formation of diastereomeric salts using a chiral resolving agent.

Mechanism of Action: Inhibition of GCPII

This compound acts as a competitive inhibitor at the active site of glutamate carboxypeptidase II. The pentanedioic acid moiety of this compound mimics the glutamate substrate, binding to the S1' specificity pocket of the enzyme. The phosphonate group coordinates with the two zinc ions in the enzyme's active site, effectively blocking the catalytic activity of GCPII. This inhibition prevents the hydrolysis of NAAG, leading to an increase in synaptic NAAG levels and a decrease in glutamate release.

References

- 1. 2-(Phosphonomethyl)pentanedioic acid | C6H11O7P | CID 10130754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Phosphonomethyl)pentanedioic Acid | LGC Standards [lgcstandards.com]

- 3. 2-(PHOSPHONOMETHYL)PENTANEDIOIC ACID CAS#: 173039-10-6 [m.chemicalbook.com]

- 4. (2s)-2-(Phosphonomethyl)pentanedioic Acid | C6H11O7P | CID 11085481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Genesis of a Potent Enzyme Inhibitor: A Technical Guide to the Discovery and History of 2-PMPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phosphonomethyl)pentanedioic acid, or 2-PMPA, stands as a cornerstone in the study of glutamate carboxypeptidase II (GCPII), a zinc metalloenzyme with profound implications in neuroscience and oncology. This potent and selective inhibitor has been instrumental in elucidating the physiological roles of GCPII and has served as a critical tool in the development of therapeutic strategies for a range of neurological disorders. This in-depth technical guide explores the discovery, history, and key experimental methodologies that have defined our understanding of this compound as a benchmark GCPII inhibitor.

Discovery and Historical Context

The story of this compound begins in the early 1990s, a period of burgeoning interest in the role of glutamate in the central nervous system. Researchers were actively seeking to understand the function of N-acetylaspartylglutamate (NAAG), an abundant neuropeptide, and the enzyme responsible for its hydrolysis, initially termed N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), and now more commonly known as GCPII.

In 1992, a team of scientists led by Dr. Barbara Slusher at Zeneca Pharmaceuticals undertook a focused effort to develop potent inhibitors of this enzyme.[1] This research culminated in the discovery of this compound, a molecule that exhibited remarkable potency, with an IC50 value in the picomolar range.[1] The initial publication by Jackson and colleagues in the Journal of Medicinal Chemistry in 1996 detailed the design, synthesis, and potent inhibitory activity of this novel compound, marking a pivotal moment in the field.

The significance of this compound was quickly recognized, as it provided an invaluable pharmacological tool to probe the function of GCPII. Subsequent studies using this compound demonstrated its ability to protect against neuronal damage in preclinical models of stroke and other neurodegenerative conditions, solidifying the therapeutic potential of GCPII inhibition.[2] However, the inherent physicochemical properties of this compound, namely its high polarity and poor oral bioavailability, presented significant challenges for its clinical development.[3][4] This limitation spurred extensive research into prodrug strategies aimed at improving its pharmacokinetic profile, a testament to the enduring importance of the this compound scaffold.[5][3][4][6]

Quantitative Data on this compound and its Analogs

The inhibitory potency of this compound and its derivatives is a key aspect of its characterization. The following tables summarize critical quantitative data gathered from various studies.

Table 1: In Vitro Inhibitory Potency of this compound

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| This compound | GCPII (NAALADase) | Radioenzymatic | ~0.3 | 0.275 | [3][6] |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Brain/Plasma Ratio | Reference |

| Rat | Intraperitoneal | 100 | 275 | 210 | 0.018 | [4] |

| Mouse | Intravenous | 10 | 108.6 (nmol/mL) | 104 (hnmol/mL) | <2% | [7] |

| Mouse | Oral | 10 | 0.25 (nmol/mL) | 0.65 (hnmol/mL) | <2% | [4][7] |

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key assays used to characterize its activity.

Synthesis of 2-(Phosphonomethyl)pentanedioic Acid (this compound)

The original synthesis of this compound, as described by Jackson et al. (1996), involves a multi-step process. While the full detailed protocol from the original paper is not available in the immediate search results, a general synthetic scheme can be inferred from related literature on the synthesis of its prodrugs and derivatives. The key steps typically involve:

-

Michael Addition: The synthesis often starts with a Michael addition of a phosphonate reagent, such as diethyl phosphite, to a diethyl 2-methylenepentanedioate precursor. This reaction forms the carbon-phosphorus bond essential for the this compound scaffold.

-

Hydrolysis: The resulting phosphonate and carboxylate esters are then hydrolyzed to the corresponding phosphonic acid and carboxylic acids. This is typically achieved under acidic or basic conditions, or through the use of silylating agents like bromotrimethylsilane (TMSBr) followed by methanolysis.

A more detailed, step-by-step protocol would require access to the experimental section of the original 1996 Journal of Medicinal Chemistry publication.

GCPII Inhibition Assay (Radioenzymatic)

This assay measures the ability of a compound to inhibit the enzymatic activity of GCPII by quantifying the hydrolysis of a radiolabeled substrate, [³H]-N-acetylaspartylglutamate ([³H]-NAAG).

Materials:

-

Recombinant human GCPII enzyme

-

[³H]-NAAG (specific activity ~40-60 Ci/mmol)

-

This compound or other test compounds

-

Tris-HCl buffer (50 mM, pH 7.4)

-

CoCl₂ (1 mM)

-

Sodium phosphate buffer (100 mM, pH 7.4)

-

AG 1-X8 anion exchange resin

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, CoCl₂, and the GCPII enzyme (final concentration ~20-40 pM).

-

Inhibitor Addition: Add varying concentrations of this compound or the test compound to the wells. Include a control with no inhibitor.

-

Substrate Addition: Initiate the reaction by adding [³H]-NAAG to a final concentration of approximately 30 nM.[8]

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.[9]

-

Reaction Termination: Stop the reaction by adding ice-cold sodium phosphate buffer.[8]

-

Product Separation: Separate the product, [³H]-glutamate, from the unreacted substrate, [³H]-NAAG, using an AG 1-X8 anion exchange column. The negatively charged [³H]-glutamate is retained by the resin, while the more negatively charged [³H]-NAAG passes through.

-

Quantification: Elute the bound [³H]-glutamate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetic Analysis of this compound by LC-MS/MS

This method is used to quantify the concentration of this compound in biological matrices such as plasma and brain tissue.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Internal standard (e.g., a structurally similar phosphonate compound)

-

Plasma and brain tissue samples

-

Methanol for protein precipitation

Procedure:

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of methanol containing the internal standard to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Sample Preparation (Brain Tissue):

-

Homogenize brain tissue in a suitable buffer.

-

Perform protein precipitation as described for plasma.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample onto the C18 column. Use a gradient elution with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid). A typical gradient might start with a low percentage of B, increasing to a high percentage to elute this compound.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Generate a standard curve by analyzing samples with known concentrations of this compound.

-

Quantify the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Visualizations of Key Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate important pathways and workflows related to this compound and GCPII.

GCPII Signaling Pathway and Inhibition by this compound

Caption: GCPII hydrolyzes NAAG to release glutamate, which can lead to excitotoxicity. This compound inhibits this process.

Experimental Workflow for GCPII Inhibitor Screening

Caption: A typical workflow for screening potential GCPII inhibitors using a radioenzymatic assay.

Logical Relationship in the Development of this compound and its Prodrugs

Caption: The logical progression from the discovery of this compound to the development of its prodrugs for clinical applications.

Conclusion

The discovery of this compound represents a landmark achievement in the field of neuropharmacology. Its high potency and selectivity for GCPII have made it an indispensable tool for researchers. While its own clinical utility has been hampered by pharmacokinetic limitations, the journey of this compound has paved the way for the development of innovative prodrug strategies that hold promise for treating a variety of neurological and other diseases. This technical guide provides a comprehensive overview of the history, key data, and experimental protocols that have been central to the legacy of this compound, offering a valuable resource for scientists and researchers dedicated to advancing the field of enzyme inhibition and drug discovery.

References

- 1. Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]

- 5. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (this compound) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (this compound) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the enzymatic activity of PSM: comparison with brain NAALADase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cancertargetedtechnology.com [cancertargetedtechnology.com]

Navigating the Challenges of 2-PMPA Delivery: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

For Immediate Release

BALTIMORE, MD – 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA), a highly potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), has demonstrated significant therapeutic promise in a multitude of preclinical models for neurological and psychiatric disorders. However, its clinical development has been significantly hampered by its inherently poor oral bioavailability, a direct consequence of its highly polar nature. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, with a focus on the innovative prodrug strategies being employed to overcome this critical hurdle.

This compound's structure, which includes four acidic functionalities, results in low lipophilicity and consequently, minimal passive diffusion across the gastrointestinal tract, leading to an oral bioavailability of less than 1%.[1][2][3] This has necessitated the exploration of alternative administration routes and, more promisingly, the development of prodrugs designed to mask the polar groups, thereby enhancing absorption.

Pharmacokinetic Profile of this compound

Intravenous and intraperitoneal administrations of this compound have been extensively studied to establish its baseline pharmacokinetic parameters in various animal models. These studies reveal rapid distribution and elimination, with the kidneys playing a major role in its clearance.

Key Pharmacokinetic Parameters of this compound (Intraperitoneal Administration in Rats)

| Parameter | Value | Units |

| Cmax | 275 | μg/mL |

| Tmax | 0.25 | h |

| t1/2 | 0.64 | h |

| AUC | 210 | μg·h/mL |

| Apparent Clearance | 7.93 | mL/min/kg |

| Volume of Distribution | 0.44 | L/kg |

| Data from a study involving intraperitoneal administration of 100 mg/kg this compound in rats.[4][5] |

Experimental Protocol: Pharmacokinetic Analysis of this compound in Rats

A bioanalytical method was developed to evaluate the pharmacokinetics of this compound in rats. Following a single intraperitoneal dose of 100 mg/kg, plasma and tissue samples were collected at various time points. The concentrations of this compound were determined using a sensitive analytical method, as the compound's polarity presents challenges for analysis in biological matrices.[4][5] Pharmacokinetic parameters were then calculated from the resulting concentration-time profiles.

Enhancing Oral Bioavailability: The Prodrug Approach

To circumvent the poor oral absorption of this compound, researchers have focused on developing prodrugs that mask its polar carboxylate and phosphonate groups. These prodrugs are designed to be more lipophilic, allowing for enhanced absorption from the gastrointestinal tract. Once absorbed, they are metabolically cleaved to release the active this compound.

One successful strategy has involved the use of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) as a promoiety.[1][2][3] A prodrug where all four acidic groups of this compound were masked with ODOL (referred to as compound 4 in the cited literature) demonstrated a dramatic improvement in oral bioavailability.

Comparative Pharmacokinetics of this compound and its ODOL Prodrug (Compound 4) in Mice

| Compound | Administration | Dose (this compound equiv.) | Cmax (nmol/mL) | Tmax (h) | AUC0-t (h*nmol/mL) | Absolute Oral Bioavailability (%) |

| This compound | Oral | 10 mg/kg | - | - | 0.65 ± 0.13 | < 1 |

| Prodrug 4 | Oral | 10 mg/kg | 27.1 ± 11.7 | 0.25 | 52.1 ± 5.9 | 50 |

| This compound | IV | 10 mg/kg | 108.6 ± 9.5 | - | 104 ± 19 | - |

| Data from a pharmacokinetic study in mice.[3] |

This represents an 80-fold enhancement in plasma exposure of this compound when delivered via the oral prodrug compared to oral administration of this compound itself.[1][3] Furthermore, this prodrug strategy resulted in brain exposures similar to that achieved with intravenous administration of this compound.[1][3]

Experimental Protocol: Evaluation of this compound Prodrugs in Mice

Prodrugs of this compound were synthesized to mask two, three, or all four of its acidic groups with the ODOL promoiety. These prodrugs were then evaluated for their in vitro stability in physiological buffers, plasma, and liver microsomes. For in vivo pharmacokinetic studies, the prodrugs were administered orally to mice at a dose equivalent to 10 mg/kg of this compound. Plasma samples were collected at various time points, and the concentration of the released this compound was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Non-compartmental analysis was used to determine the pharmacokinetic parameters.

Metabolic Fate and Excretion

Studies in dogs have shown that this compound is primarily excreted unchanged in the urine.[6][7] Following intravenous administration, approximately 70% of the dose is recovered in the urine within 48 hours, with negligible amounts found in the feces or bile.[6][7] The plasma clearance of this compound was found to be significantly greater than the glomerular filtration rate, suggesting active tubular secretion is involved in its renal elimination.[6][7] No metabolites of this compound were detected, indicating that it does not undergo significant metabolism in the body.[6][7]

Conclusion

The pharmacokinetic profile of this compound is characterized by poor oral bioavailability and rapid renal clearance. While these properties present significant challenges for its clinical development, the prodrug approach has emerged as a highly effective strategy to enhance its oral absorption. The remarkable success of the ODOL-based prodrugs in preclinical models, achieving up to 50% oral bioavailability, provides a clear path forward for the development of orally administered this compound-based therapeutics. Further research and clinical trials will be crucial to translate these promising findings into effective treatments for a range of neurological and psychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (this compound) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Bioavailability of the Anti-Human Immunodeficiency Virus Nucleotide Analog 9-[(R)2-(Phosphonomethoxy)Propyl]Adenine (PMPA) in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and bioavailability of the anti-human immunodeficiency virus nucleotide analog 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

2-PMPA: An In-Depth Technical Guide to its High-Affinity and Selective Inhibition of Glutamate Carboxypeptidase II (GCPII)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), 2-(Phosphonomethyl)pentanedioic acid (2-PMPA). It details the remarkable affinity of this compound for GCPII and presents a thorough analysis of its selectivity over other metalloenzymes. This document consolidates quantitative binding data, detailed experimental protocols for key assays, and visual representations of associated biochemical pathways and workflows to serve as a critical resource for researchers in neuroscience, oncology, and drug development.

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase) and prostate-specific membrane antigen (PSMA), is a transmembrane zinc metalloenzyme with significant roles in both the central nervous system and in the pathology of various diseases. In the brain, GCPII hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. Overactivity of GCPII is implicated in excitotoxic neuronal damage resulting from excessive glutamate. In prostate cancer, GCPII is highly overexpressed, making it a key target for both imaging and therapeutic intervention.

2-(Phosphonomethyl)pentanedioic acid (this compound) has emerged as a gold-standard inhibitor of GCPII, exhibiting picomolar affinity and exceptional selectivity. Its utility in preclinical models of neurological disorders and cancer has been extensively documented. This guide aims to provide a detailed technical understanding of this compound's interaction with GCPII and its selectivity profile.

Quantitative Analysis of this compound's Affinity and Selectivity

This compound is a highly potent inhibitor of GCPII, with reported IC50 values in the picomolar range and Ki values in the low nanomolar range. Its selectivity is a key attribute, with significantly lower affinity for other related enzymes.

| Enzyme | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (fold) vs. GCPII (Ki) | Reference |

| Glutamate Carboxypeptidase II (GCPII) | This compound | Radiometric | 0.2 | - | - | [1] |

| Glutamate Carboxypeptidase II (GCPII) | This compound | Not Specified | - | 0.3 | - | [1][2] |

| Cytosolic Carboxypeptidase 1 (Nna1/CCP1) | This compound | Enzyme Kinetics | 110 (Ki), 240 (Ki') | 210,000 | ~550-1200 | [3][4] |

Note: The selectivity fold is calculated based on the ratio of Ki values (CCP1/GCPII). A higher value indicates greater selectivity for GCPII.

Key Experimental Protocols

Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used to characterize this compound.

Radioenzymatic GCPII Inhibition Assay

This assay directly measures the enzymatic activity of GCPII by quantifying the cleavage of a radiolabeled substrate.

Workflow for Radioenzymatic GCPII Inhibition Assay

Caption: Workflow of the radioenzymatic GCPII inhibition assay.

Detailed Protocol:

-

Reaction Mixture Preparation: In a microplate, combine the following in a total volume of 50 µL:

-

Radiolabeled substrate: N-acetyl-L-aspartyl-L-[³H]glutamate ([³H]NAAG) at a final concentration of ~30-50 nM.

-

Enzyme: Recombinant human GCPII at a final concentration of ~20-40 pM.

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Cofactor: 1 mM CoCl₂.

-

-

Inhibitor Addition: Add varying concentrations of this compound or the test compound to the reaction mixture. For control wells, add vehicle.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 0.1 M sodium phosphate buffer, pH 7.5.

-

Separation: Separate the radiolabeled product ([³H]glutamate) from the unreacted substrate ([³H]NAAG) using anion-exchange chromatography. This can be achieved using a 96-well plate format with a resin like AG1-X8.

-

Quantification: Elute the [³H]glutamate and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based GCPII Inhibition Assay

This method offers a non-radioactive alternative for measuring GCPII activity, often utilizing a fluorogenic substrate.

Workflow for Fluorescence-Based GCPII Inhibition Assay

Caption: Workflow of the fluorescence-based GCPII inhibition assay.

Detailed Protocol:

-

Pre-incubation: In a suitable reaction vessel, pre-incubate recombinant human GCPII (final concentration ~0.02 nM) with varying concentrations of this compound or the test compound in an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein) to a final concentration of ~100 nM.

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as 0.1% trifluoroacetic acid (TFA) in 5% acetonitrile.

-

Analysis: Analyze the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) equipped with a fluorescence detector.

-

Quantification: Separate and quantify the fluorescent product and remaining substrate based on their retention times and fluorescence intensity.

-

Data Analysis: Calculate the percentage of inhibition by comparing the product formation in the presence of the inhibitor to the control. Determine the IC50 value from the dose-response curve.

[³H]this compound Binding Assay

This assay directly measures the binding of radiolabeled this compound to GCPII, providing information on binding affinity (Kd) and the number of binding sites (Bmax).

Workflow for [³H]this compound Binding Assay

Caption: Workflow of the [³H]this compound binding assay.

Detailed Protocol:

-

Membrane Preparation: Prepare a membrane fraction containing GCPII from a suitable source, such as rat brain tissue homogenates.

-

Binding Reaction: In a reaction tube, combine the membrane preparation with a fixed concentration of [³H]this compound. For saturation binding experiments, use increasing concentrations of [³H]this compound. For competition binding experiments, use a fixed concentration of [³H]this compound and increasing concentrations of unlabeled this compound or a test compound.

-

Incubation: Incubate the reaction mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound [³H]this compound from the free radioligand by vacuum filtration through a glass fiber filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: For saturation binding experiments, perform Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition experiments, calculate the Ki value for the test compound.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of GCPII. This inhibition has significant downstream consequences, particularly in the context of neurotransmission.

Signaling Pathway Affected by this compound Inhibition of GCPII

References

- 1. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (this compound) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (this compound) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of this compound as a novel inhibitor of cytosolic carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency and IC50 of 2-PMPA: A Technical Guide

This guide provides an in-depth analysis of the in vitro potency and IC50 of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, oncology, and pharmacology.

Core Findings: In Vitro Potency of this compound

This compound is a highly potent and selective competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase) and prostate-specific membrane antigen (PSMA).[1] Its high affinity for GCPII makes it a valuable research tool and a potential therapeutic agent for a variety of neurological disorders.

Quantitative Data Summary

The in vitro potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The data from multiple studies are summarized in the table below.

| Parameter | Value | Target Enzyme | Notes |

| IC50 | 300 pM | Glutamate Carboxypeptidase II (GCPII) | This is the most frequently cited value for the in vitro potency of this compound against GCPII.[2][3][4][5] |

| IC50 | ~ 1 nM | Glutamate Carboxypeptidase II (GCPII) | Some sources report the IC50 value as approximately 1 nM.[1] |

| IC50 | 1.1 nM | LNCaP cell line | This value was determined in a cell-based assay using the LNCaP prostate cancer cell line, which endogenously expresses GCPII.[2] |

| Ki | 98 pM | NAALADase | The inhibitor constant (Ki) was determined for the release of glutamate from the NAALADase substrate N-acetylaspartylglutamate (NAAG).[6] |

| Ki | 280 pM | NAALADase | Another reported Ki value for this compound against NAALADase.[7] |

| Ki | 0.2 nM | Glutamate Carboxypeptidase II (GCPII) | Determined in a microplate assay demonstrating competitive inhibition. |

| EC50 | 8.4 µM | Neuroprotection against hypoxia | This value represents the half-maximal effective concentration for neuroprotection in neuron-enriched primary cultures from rat embryo cerebellum.[6] |

Mechanism of Action

This compound exerts its inhibitory effect by binding to the active site of GCPII. GCPII is a zinc metalloenzyme that catalyzes the hydrolysis of the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound prevents the breakdown of NAAG, leading to an increase in synaptic NAAG levels and a decrease in the production of glutamate. This modulation of the glutamatergic system is believed to be the primary mechanism underlying the neuroprotective effects of this compound.

Mechanism of this compound Inhibition of GCPII

Experimental Protocols

The determination of the in vitro potency of this compound involves specific assays that measure the enzymatic activity of GCPII in the presence of the inhibitor. The following are detailed methodologies for key experiments.

Radioenzymatic Assay for IC50 Determination

This assay measures the inhibition of GCPII by quantifying the amount of radiolabeled glutamate released from a radiolabeled NAAG substrate.

Materials:

-

Recombinant human GCPII

-

[3H]-N-acetylaspartylglutamate ([3H]-NAAG)

-

This compound stock solution

-

Tris-HCl buffer (50 mM, pH 7.4)

-

CoCl2 (1 mM)

-

Ice-cold sodium phosphate buffer (0.1 M, pH 7.5)

-

AG1X8 ion-exchange resin

-

Scintillation vials and cocktail

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, CoCl2, and recombinant human GCPII (e.g., 40 pM final concentration).

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [3H]-NAAG (e.g., 30 nM final concentration).

-

Incubate the reaction for a defined period (e.g., 25 minutes) at 37°C.

-

Stop the reaction by adding ice-cold sodium phosphate buffer.

-

Separate the cleaved [3H]-glutamate from the unreacted [3H]-NAAG using an AG1X8 ion-exchange resin column.

-

Quantify the amount of [3H]-glutamate in the eluate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

[3H]this compound Binding Assay

This assay directly measures the binding of radiolabeled this compound to its target, providing information on binding affinity (Kd).

Materials:

-

[3H]this compound

-

Rat brain membranes (as a source of GCPII)

-

Assay buffer (e.g., Tris-HCl with specific ions like chloride and cobalt)

-

Non-labeled this compound (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate rat brain membranes with various concentrations of [3H]this compound in the assay buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of non-labeled this compound.

-

After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound ligand by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.

Experimental Workflow for IC50 Determination

Conclusion

This compound is a potent and selective inhibitor of GCPII with a picomolar to low nanomolar in vitro potency. Its well-characterized mechanism of action and the availability of robust in vitro assays make it an invaluable tool for studying the role of GCPII in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately assess the inhibitory activity of this compound and other GCPII inhibitors.

References

- 1. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 5. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

Structural Analysis of 2-PMPA Binding to GCPII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural interactions between the potent inhibitor 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). Understanding this binding is crucial for the development of therapeutics targeting neurological disorders and for the imaging and treatment of prostate cancer.

Core Findings: Structural Basis of High-Affinity Inhibition

The crystal structure of the extracellular domain of human GCPII (residues 44-750) in complex with this compound has been resolved to 2.2 Å, revealing the molecular basis for its high-affinity and specific inhibition.[1][2][3][4] The binding of this compound to the GCPII active site is characterized by a network of strong interactions with key amino acid residues and two catalytic zinc ions.[5][6]

The pentanedioic acid moiety of this compound occupies the S1' specificity pocket of the enzyme.[1][4] A critical interaction involves the formation of two strong salt bridges, a common feature for high-affinity binding to this site.[1][3][4] Specifically, the α-carboxylate group of this compound forms a salt bridge with the guanidinium group of Arginine 210.[2]

The phosphonate group of this compound is crucial for its potent inhibitory activity, as it chelates the two zinc ions within the enzyme's active site.[7][8] This interaction mimics the transition state of the natural substrate hydrolysis, effectively blocking the catalytic activity of GCPII.

Quantitative Binding Data

The following table summarizes the key quantitative data for the interaction of this compound and related compounds with GCPII.

| Compound | Parameter | Value | Reference |

| This compound | IC50 | 300 pM | [8] |

| Ki | 0.275 nM | [7] | |

| Kd (from rate constants) | 1 nM | [9][10] | |

| Kd (Scatchard analysis) | 2 nM | [9][10][11] | |

| Bmax | 0.7 pmol/mg | [9][10][11] | |

| Association rate constant (kon) | 3 x 106 M-1s-1 | [9][10] | |

| Dissociation rate constant (koff) | 0.01 s-1 | [9][10] | |

| GPI-18431 (this compound derivative) | IC50 | 30 nM | [12] |

| Phosphate (weak inhibitor) | IC50 | 10 µM | [12][13] |

Crystallographic Data

The table below provides a summary of the crystallographic data for the GCPII-2-PMPA complex.

| PDB Code | Complex | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å) |

| 2JBJ, 2PVW | GCPII in complex with (S)-2-PMPA | 2.2 | I222 | 103.13, 131.19, 161.23 |

Experimental Protocols

Protein Expression and Purification

The recombinant extracellular domain of human GCPII (amino acid residues 44-750) was expressed in Schneider cells.[13] Purification of the protein was achieved through a series of chromatographic steps to ensure high purity for crystallization.

Crystallization of the GCPII-2-PMPA Complex

Crystals of the GCPII-2-PMPA complex were grown using the hanging-drop vapor-diffusion method at room temperature.[2] The protocol is as follows:

-

The purified GCPII protein solution (10 mg/mL) was mixed with a 1/10 volume of the this compound inhibitor solution.[2]

-

Crystallization droplets were formed by mixing 2 µl of the GCPII–inhibitor mixture with 2 µl of a reservoir solution.[2]

-

The reservoir solution contained 15% (w/v) PEG 1500, 5% (v/v) PEG 400, 100 mM HEPES, and 100 mM NaCl at a pH of 7.4.[2]

-

Crystals typically appeared within one to two weeks.[14]

X-ray Diffraction Data Collection and Structure Determination

-

Crystals were flash-frozen in liquid nitrogen directly from the crystallization droplets.[14]

-

X-ray diffraction data were collected at 100 K using synchrotron radiation.[14]

-

The structure of the GCPII complex with an iodinated derivative of this compound (GPI-18431) was determined at 2.0 Å resolution using single-wavelength anomalous dispersion (SAD).[12][13]

-

The structures of GCPII in complex with this compound and other ligands were subsequently determined by difference Fourier methods using the initial structure as a model.[12][13]

-

Data processing was performed using software packages such as HKL2000 or XDSAPP.[14]

Visualizations

Experimental Workflow for Structural Determination

The following diagram illustrates the key steps involved in determining the crystal structure of the GCPII-2-PMPA complex.

Key Interactions in the GCPII Active Site

This diagram illustrates the logical relationships of the key interactions between this compound and the active site of GCPII.

References

- 1. Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Looking for Drugs in All the Wrong Places: Use of GCPII inhibitors outside the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. flore.unifi.it [flore.unifi.it]

- 8. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor this compound to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. researchgate.net [researchgate.net]

- 12. embopress.org [embopress.org]

- 13. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

The Role of 2-PMPA in Modulating Glutamate Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation leads to a pathological process known as excitotoxicity, a key contributor to neuronal damage in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1][2] This technical guide provides an in-depth exploration of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), and its role in modulating glutamate excitotoxicity. By elucidating the mechanism of action of this compound, summarizing key quantitative data, and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals in the field of neuroprotection.

The Mechanism of Action of this compound

This compound exerts its neuroprotective effects by inhibiting the enzyme Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1][3] GCPII is a zinc metalloenzyme that hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][3]

Under pathological conditions characterized by excessive neuronal firing, the activity of GCPII is upregulated, leading to an increased breakdown of NAAG and a subsequent elevation of extracellular glutamate levels. This surplus glutamate overwhelms the reuptake mechanisms, leading to the overactivation of glutamate receptors, primarily N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] The sustained activation of these ionotropic receptors results in a massive influx of Ca2+ ions, triggering a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately culminating in neuronal cell death.[6]

This compound is a highly potent and selective competitive inhibitor of GCPII, with an IC50 of 300 pM and a Ki of 0.2 nM.[3][7] By binding to the active site of GCPII, this compound prevents the hydrolysis of NAAG. This inhibition has a dual neuroprotective effect:

-

Reduction of Glutamate Levels: By blocking the GCPII-mediated breakdown of NAAG, this compound directly reduces the production of excess glutamate in the synaptic cleft, thereby mitigating the excitotoxic cascade.[8]

-

Elevation of NAAG Levels: The inhibition of GCPII leads to an accumulation of NAAG. NAAG acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3), which is coupled to an inhibitory G-protein.[9] Activation of mGluR3 inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent inhibition of voltage-gated calcium channels.[10][11] This presynaptic inhibition reduces further release of glutamate, providing an additional layer of neuroprotection.[9]

This dual mechanism makes this compound a promising therapeutic agent for conditions where glutamate excitotoxicity is a key pathological feature.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental models.

| Parameter | Value | Reference |

| IC50 for GCPII Inhibition | 300 pM | [3] |

| Ki for GCPII Inhibition | 0.2 nM | [7] |

| Binding Affinity (Kd) | 1-2 nM | [12] |

Table 1: In Vitro Efficacy of this compound

| Model | This compound Concentration | Neuroprotection (%) | Reference |

| Mutant SOD1-induced motor neuron death | 1.0 nM - 10.0 µM | Significant (p < 0.001) | [13] |

| Mutant SOD1-induced motor neuron death | 50.0 µM | Significant (p < 0.05) | [13] |

Table 2: Neuroprotective Effects of this compound in an In Vitro Model of Amyotrophic Lateral Sclerosis (ALS)

| Animal Model | Administration Route | Dose | Effect | Reference |

| Rat model of neuropathic pain | i.p. | 50 mg/kg | Anti-allodynic activity; peak brain concentration of 29.66 ± 8.1 µM | [14] |

| Anesthetized mouse | i.p. | 167 - 250 mg/kg | Attenuation of BOLD signals in gray matter | [14] |

| Rat | i.p. | 100 mg/kg | Cmax in plasma: 275 µg/mL at 0.25 h | [14] |

| Rat | i.n. | 30 mg/kg | Brain concentrations at 1h: Olfactory bulb (31.2 µg/g), Cortex (10.3 µg/g), Cerebellum (2.13 µg/g) | [1] |

| Rat | i.p. | 30 mg/kg | Peak plasma concentration (Cmax): 49.5 µg/mL at 0.167 h | [1] |

Table 3: Pharmacokinetic and In Vivo Efficacy Data for this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and glutamate excitotoxicity.

Protocol 1: Induction of Glutamate Excitotoxicity in Primary Neuronal Cultures

Objective: To induce excitotoxic cell death in primary cortical neurons for the evaluation of neuroprotective compounds.

Materials:

-

Primary cortical neurons cultured on poly-D-lysine coated plates

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

L-glutamic acid solution (10 mM stock in sterile water)

-

Phosphate-buffered saline (PBS)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Culture primary cortical neurons for 10-14 days in vitro to allow for maturation and synapse formation.

-

Prepare a working solution of L-glutamic acid in Neurobasal medium to the desired final concentration (e.g., 25-100 µM).

-

Remove the culture medium from the neuronal cultures and wash once with pre-warmed PBS.

-

Add the glutamate-containing medium to the wells. For control wells, add fresh culture medium without glutamate.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired duration of excitotoxic insult (e.g., 15-30 minutes).

-

After the incubation period, remove the glutamate-containing medium and wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed culture medium to all wells.

-

To test the neuroprotective effect of this compound, pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before adding the glutamate-containing medium. This compound should also be present during the glutamate exposure.

-

Assess cell viability 24 hours post-insult using an LDH cytotoxicity assay according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of neuroprotection by comparing the LDH release in this compound-treated wells to the vehicle-treated (glutamate only) and control (no glutamate) wells.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To induce focal cerebral ischemia in rats to model stroke and evaluate the neuroprotective effects of this compound.

Materials:

-

Male Wistar rats (250-300g)

-

Isoflurane anesthesia

-

Surgical microscope

-

4-0 nylon monofilament with a silicon-coated tip

-

Microvascular clips

-

Surgical instruments (scissors, forceps, etc.)

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)

-

This compound solution for administration (e.g., intraperitoneal injection)

Procedure:

-

Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and place a temporary ligature on the CCA and a microvascular clip on the ICA.

-

Make a small incision in the ECA stump.

-

Introduce the silicon-coated 4-0 nylon monofilament through the ECA into the ICA and advance it approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

-

Maintain the occlusion for the desired duration (e.g., 90 minutes for transient MCAO).

-

Administer this compound or vehicle at the desired time point (e.g., before, during, or after MCAO) via the chosen route (e.g., intraperitoneal injection).

-

For transient MCAO, withdraw the filament after the occlusion period to allow for reperfusion. For permanent MCAO, leave the filament in place.

-

Suture the incision and allow the animal to recover.

-

At 24 hours post-MCAO, euthanize the rat and perfuse transcardially with cold saline.

-

Remove the brain and slice it into 2 mm coronal sections.

-

Incubate the brain slices in 2% TTC solution at 37°C for 20-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume by capturing images of the stained sections and using image analysis software. Calculate the percentage of infarct volume relative to the total hemisphere volume.

-

Compare the infarct volumes between the this compound-treated and vehicle-treated groups to determine the neuroprotective effect.

Protocol 3: Measurement of GCPII Activity using a Radioenzymatic Assay

Objective: To determine the inhibitory activity of compounds like this compound on GCPII.

Materials:

-

Recombinant human GCPII enzyme

-

[3H]-NAAG (radiolabeled NAAG)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Cobalt chloride (CoCl2)

-

Ion-exchange resin (e.g., Dowex AG 50W-X8)

-

Scintillation cocktail and counter

-

This compound or other test compounds

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, CoCl2, and recombinant GCPII enzyme in a microcentrifuge tube.

-

Add varying concentrations of this compound or the test compound to the reaction mixture. For control reactions, add vehicle (e.g., buffer or DMSO).

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding [3H]-NAAG to the mixture.

-

Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding an equal volume of ice-cold stop buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).

-

Separate the radiolabeled glutamate product from the unreacted [3H]-NAAG substrate using an ion-exchange resin column. The negatively charged glutamate will not bind to the cation exchange resin and will be collected in the eluate.

-

Add the eluate to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of GCPII inhibition for each concentration of the test compound by comparing the radioactivity in the sample wells to the control (no inhibitor) and blank (no enzyme) wells.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Quantification of Glutamate and NAAG by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the concentrations of glutamate and NAAG in biological samples (e.g., brain tissue homogenates, microdialysates).

Materials:

-

HPLC system with a fluorescence or electrochemical detector

-

Reversed-phase C18 column

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)

-

Mobile phase (e.g., a gradient of sodium acetate buffer and methanol)

-

Glutamate and NAAG standards

-

Sample preparation reagents (e.g., perchloric acid for tissue deproteinization)

Procedure:

-

Sample Preparation:

-

For brain tissue: Homogenize the tissue in a deproteinizing agent like perchloric acid. Centrifuge to pellet the protein and collect the supernatant.

-

For microdialysates: Samples can often be directly injected after minimal processing.

-

-

Derivatization (for fluorescence detection with OPA):

-

Mix a small volume of the sample or standard with the OPA reagent in a basic buffer (e.g., borate buffer).

-

Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) to form fluorescent isoindole derivatives.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the compounds using a specific gradient of the mobile phase. The gradient is optimized to separate glutamate and NAAG from other amino acids and components in the sample.

-

Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

-

-

Quantification:

-

Generate a standard curve by running known concentrations of glutamate and NAAG standards through the same derivatization and HPLC procedure.

-

Identify the peaks corresponding to glutamate and NAAG in the sample chromatograms based on their retention times compared to the standards.

-

Quantify the concentration of glutamate and NAAG in the samples by comparing their peak areas to the standard curve.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Glutamate Excitotoxicity Signaling Pathway.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for the MCAO Model.

Conclusion

This compound represents a well-characterized and highly potent tool for investigating the role of glutamate excitotoxicity in a variety of neurological disorders. Its dual mechanism of action, involving both the reduction of excitotoxic glutamate and the enhancement of neuroprotective NAAG signaling, makes it a compelling candidate for therapeutic development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its mechanism, quantitative efficacy data, and detailed experimental protocols. It is anticipated that this resource will be valuable for researchers and drug development professionals working to advance our understanding of glutamate-mediated neurodegeneration and to develop novel neuroprotective strategies. Further research, particularly clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in human diseases.

References

- 1. Selective CNS Uptake of the GCP-II Inhibitor this compound following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of cerebral infarct volume by apocynin requires pretreatment and is absent in Nox2-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vivo monitoring of extracellular noradrenaline and glutamate from rat brain cortex with 2-min microdialysis sampling using capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of TTC Treatment on Immunohistochemical Quantification of Collagen IV in Rat Brains after Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Foundational Research on 2-PMPA and N-acetylaspartylglutamate (NAAG): A Technical Guide

This technical guide provides an in-depth overview of the foundational research on the glutamate carboxypeptidase II (GCPII) inhibitor 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) and the endogenous neuropeptide N-acetylaspartylglutamate (NAAG). It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Introduction to NAAG and this compound

N-acetylaspartylglutamate (NAAG) is one of the most abundant peptide neurotransmitters in the mammalian central nervous system.[1][2] It is synthesized from N-acetylaspartate (NAA) and glutamate and is involved in a variety of neuromodulatory processes.[3] NAAG primarily exerts its effects through the activation of the metabotropic glutamate receptor 3 (mGluR3), which is often located presynaptically and on glial cells.[4][5] Activation of mGluR3 by NAAG leads to a reduction in the release of other neurotransmitters, including glutamate, thereby playing a crucial role in preventing excitotoxicity.[6][7]

The synaptic actions of NAAG are terminated by the enzyme glutamate carboxypeptidase II (GCPII), which hydrolyzes NAAG into NAA and glutamate.[8] Inhibition of GCPII represents a promising therapeutic strategy for a range of neurological and psychiatric disorders associated with excessive glutamate signaling, such as neuropathic pain, traumatic brain injury, and schizophrenia.[9][10]

2-(Phosphonomethyl)pentanedioic acid (this compound) is a potent and highly selective inhibitor of GCPII.[11][12] By blocking the degradation of NAAG, this compound elevates synaptic levels of the neuropeptide, thereby enhancing its neuroprotective effects through mGluR3 activation.[5] Despite its high potency, the therapeutic development of this compound has been hampered by its poor oral bioavailability and limited penetration of the blood-brain barrier.[7] This has led to the development of various prodrug strategies to improve its pharmacokinetic profile.[7][12]

Quantitative Data

This section presents key quantitative data for this compound and NAAG, including enzyme inhibition kinetics, receptor binding affinities, and pharmacokinetic parameters.

Table 1: In Vitro Activity of this compound and NAAG

| Compound | Target | Assay Type | Value | Units | Reference |

| This compound | GCPII | Inhibition Constant (Ki) | 0.2 | nM | [11] |

| This compound | GCPII | IC50 | 300 | pM | [12] |

| NAAG | GCPII | Michaelis Constant (Km) | 130 | nM | [11] |

| NAAG | mGluR3 | EC50 (GIRK channel activation) | ~1 | µM | [13] |

| NAAG | mGluR2 | EC50 (GIRK channel activation) | 18 | µM | [13] |

| [3H]this compound | GCPII (rat brain membranes) | Dissociation Constant (Kd) | 2 | nM | [14] |

| [3H]this compound | GCPII (rat brain membranes) | Bmax | 0.7 | pmol/mg | [14] |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Administration Route | Dose (mg/kg) | Cmax (Plasma) | Tmax (Plasma) | t1/2 (Plasma) | Oral Bioavailability (%) | Brain/Plasma Ratio (AUC) | Reference |

| Intraperitoneal (Rat) | 100 | 275 µg/mL | 0.25 h | 0.64 h | - | 0.018 | [9][15] |

| Intravenous (Mouse) | 10 | - | - | - | - | - | [7] |

| Oral (Mouse) | 10 (as prodrug 4) | 27.1 nmol/mL | 15 min | - | 50 | 0.023 | [7] |

Table 3: Endogenous Concentrations of NAAG in Rat Brain

| Brain Region | Concentration | Units | Reference |

| Total Brain | - | µM–mM | [3] |

| Spinal Cord | High | - | [3] |

| Brain Stem | High | - | [3] |

| White Matter | 1.5 - 2.7 | mM | [16] |

| Gray Matter | 0.6 - 1.5 | mM | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound and NAAG.

Synthesis and Purification of this compound

The synthesis of this compound has been achieved through various chemical routes. A common strategy involves the Michael addition of a phosphonate to a derivative of 2-methyleneglutarate.[12][17]

Illustrative Synthetic Scheme:

-

Preparation of Diethyl 2-methylenepentanedioate: This starting material can be synthesized from diethyl glutarate.

-

Michael Addition: Reaction of diethyl 2-methylenepentanedioate with dibenzyl phosphite in the presence of a base (e.g., sodium ethoxide) yields a tetraester intermediate.

-

Deprotection: The benzyl groups on the phosphonate are typically removed by catalytic hydrogenation (e.g., using H2 and Pd/C). The ethyl esters of the carboxylates can be hydrolyzed under acidic or basic conditions, or by using reagents like trimethylsilyl bromide (TMSBr).[7]

-

Purification: The final product, this compound, is a highly polar compound and is typically purified by recrystallization from water, often with pH adjustment to facilitate crystallization.[7]

Synthesis of N-acetylaspartylglutamate (NAAG)

The synthesis of NAAG, including radiolabeled versions for research purposes, has been described.[18]

General Synthetic Approach:

-

Protection of Amino Acids: The starting amino acids, L-aspartic acid and L-glutamic acid, are appropriately protected. For example, the amino group of aspartic acid is acetylated, and the carboxylic acid groups not involved in the peptide bond formation are esterified (e.g., as benzyl or t-butyl esters).

-

Peptide Coupling: The protected N-acetyl-L-aspartic acid is coupled to the protected L-glutamic acid using standard peptide coupling reagents (e.g., dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS), or HATU).

-

Deprotection: The protecting groups are removed under conditions that do not cleave the peptide bond. For example, benzyl esters can be removed by catalytic hydrogenation.

-

Purification: The final product is purified using techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

Quantification of NAAG in Brain Tissue by HPLC

This protocol describes a common method for the analysis of NAAG levels in biological samples.[1][4]

Protocol:

-

Tissue Homogenization: Brain tissue is rapidly dissected, weighed, and homogenized in a suitable acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing NAAG and other small molecules, is collected.

-

Derivatization (Optional but common): The primary amines in the extract can be removed by passing the sample through a cation-exchange resin (e.g., AG-50).[1] Alternatively, for fluorescence detection, NAAG can be derivatized with a fluorogenic reagent such as o-phthalaldehyde (OPA).

-

HPLC Analysis: The prepared sample is injected onto an HPLC system.

-

Column: Anion-exchange or reverse-phase C18 column.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer), often with an organic modifier like methanol or acetonitrile, is used for elution. An isocratic or gradient elution profile may be employed.

-

Detection: UV detection (at ~210 nm) or fluorescence detection (if derivatized) is used to quantify the eluting NAAG.

-

-

Quantification: The concentration of NAAG in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of NAAG.

GCPII Enzyme Inhibition Assay

This assay is used to determine the potency of inhibitors like this compound.[8][11]

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human GCPII is used as the enzyme source. Radiolabeled [3H]NAAG is commonly used as the substrate.

-

Reaction Mixture: The assay is typically performed in a microplate format in a buffer solution (e.g., Tris-HCl or HEPES, pH 7.4) containing a defined concentration of GCPII and [3H]NAAG.

-

Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound) are added to the reaction wells.

-

Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination: The enzymatic reaction is stopped, for example, by adding a strong acid.

-

Separation of Product from Substrate: The radiolabeled product ([3H]glutamate) is separated from the unreacted substrate ([3H]NAAG) using anion-exchange chromatography.

-

Quantification: The amount of [3H]glutamate produced is quantified by scintillation counting.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.

Pharmacokinetic Analysis of this compound in Rodents

This protocol outlines the general procedure for determining the pharmacokinetic profile of this compound in animal models.[6][7][15]

Protocol:

-

Animal Dosing: this compound or its prodrug is administered to rodents (typically rats or mice) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).

-

Sample Collection: At predetermined time points after dosing, blood samples are collected (e.g., via tail vein or cardiac puncture). Brain and other tissues can also be harvested.

-

Sample Processing: Blood is processed to obtain plasma. Tissues are homogenized.

-

Sample Preparation for Analysis: Due to the high polarity of this compound, a derivatization step is often required to improve its chromatographic properties and detection sensitivity for LC-MS/MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[9] The derivatized analyte is then extracted from the biological matrix.

-

LC-MS/MS Analysis: The extracted and derivatized samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and bioavailability.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key biological and experimental processes related to NAAG and this compound.

NAAG Metabolism and Signaling Pathway

Caption: NAAG signaling pathway at the synapse.

Mechanism of Action of this compound

Caption: Mechanism of this compound in potentiating NAAG signaling.

Experimental Workflow for GCPII Inhibitor Screening

Caption: Workflow for in vitro screening of GCPII inhibitors.

Experimental Workflow for Pharmacokinetic Study of this compound

Caption: Workflow for a pharmacokinetic study of this compound.

References

- 1. N-acetyl-aspartyl-glutamate: regional levels in rat brain and the effects of brain lesions as determined by a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of N-acetyl-aspartyl-glutamate in microdissected rat brain nuclei and peripheral tissues: findings with a novel liquid phase radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Postmortem degradation of N-acetyl aspartate and N-acetyl aspartylglutamate: an HPLC analysis of different rat CNS regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (this compound) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acetylaspartylglutamate Synthetase II Synthesizes N-Acetylaspartylglutamylglutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (this compound) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. physoc.org [physoc.org]

- 14. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor this compound to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (this compound) - PMC [pmc.ncbi.nlm.nih.gov]